

# Practical Guide for Aloisine B in Laboratory Research

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## Compound of Interest

Compound Name: Aloisine B

Cat. No.: B10788963

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## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the use of **Aloisine B** in a laboratory setting. **Aloisine B** is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), making it a valuable tool for research in cell cycle regulation, cancer biology, and neurodegenerative diseases.

## Introduction to Aloisine B

**Aloisine B** belongs to the 6-phenyl[5H]pyrrolo[2,3-b]pyrazine family of compounds. Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic subunit of CDKs and GSK-3.<sup>[1]</sup> This inhibition leads to cell cycle arrest at the G1 and G2 phases, making **Aloisine B** a subject of interest for its anti-proliferative properties.<sup>[1][2]</sup>

## Chemical Properties:

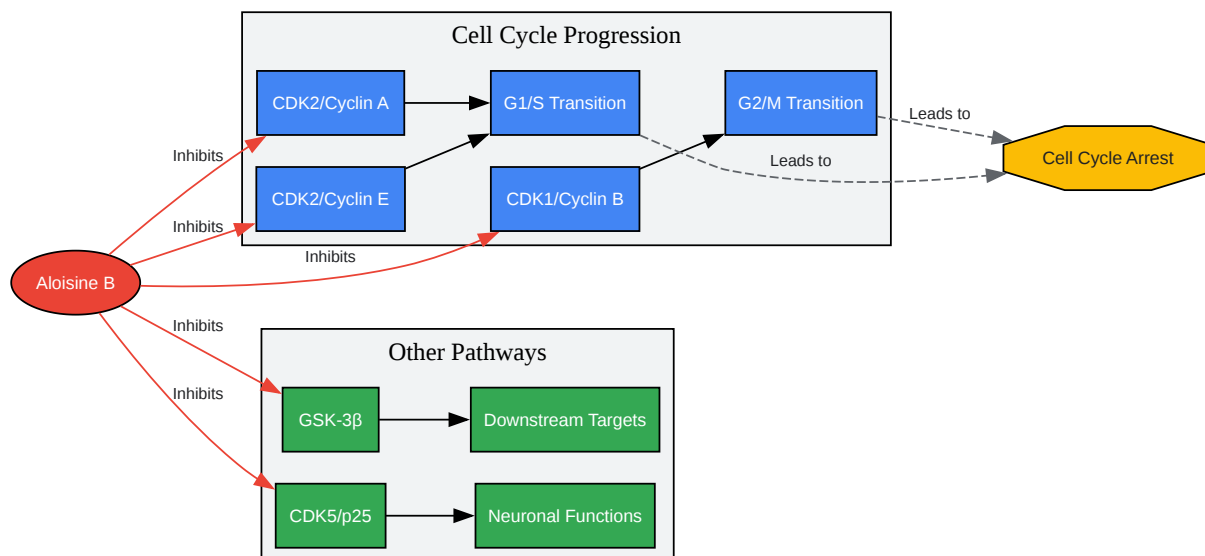
- Molecular Formula: C<sub>14</sub>H<sub>10</sub>ClN<sub>3</sub>
- Molecular Weight: 255.71 g/mol
- Appearance: Crystalline solid
- Solubility: Soluble in DMSO.

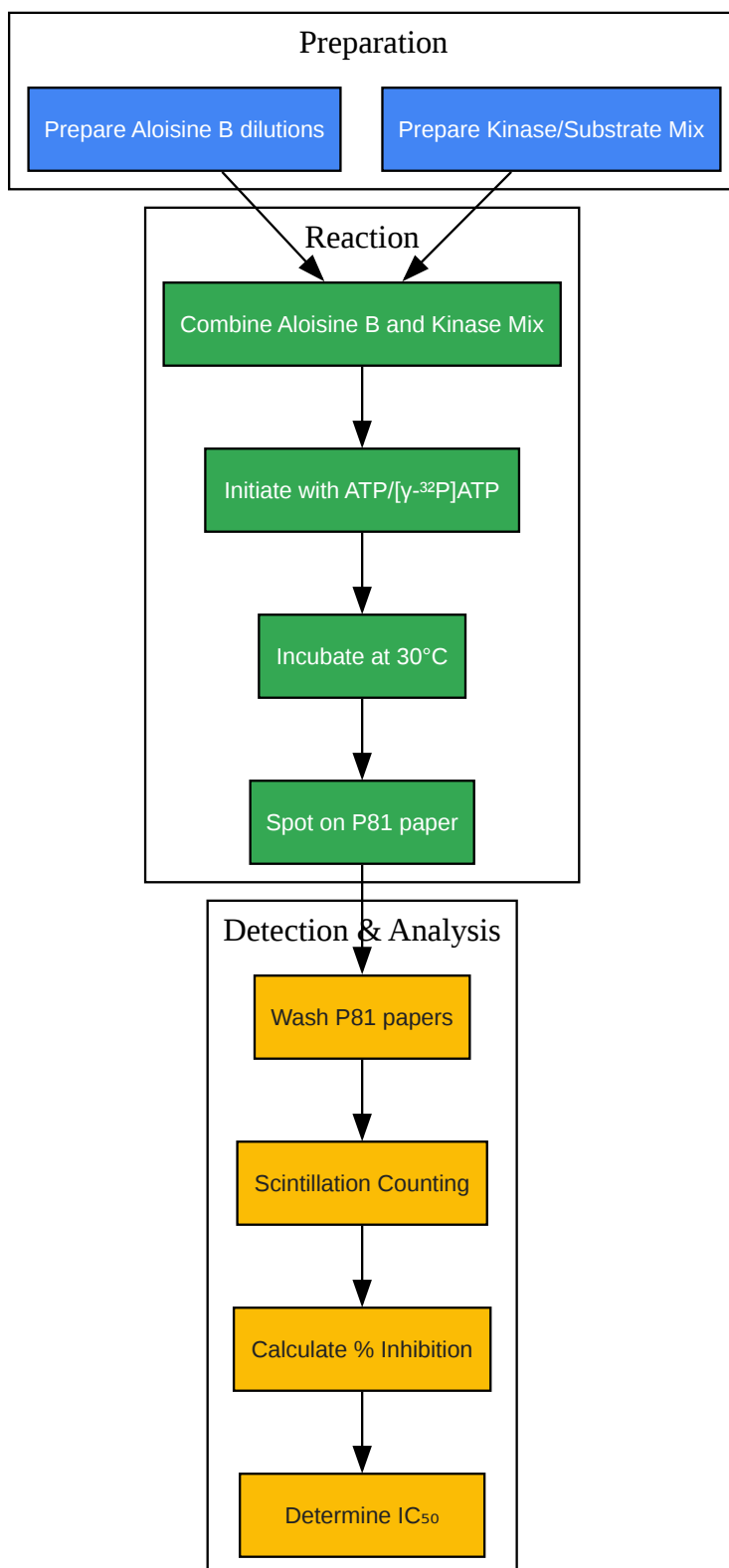
- **Storage:** Store powder at -20°C. For long-term storage, it is recommended to store in a desiccated environment. Stock solutions in DMSO can be stored at -20°C for short periods, but fresh preparation is recommended.

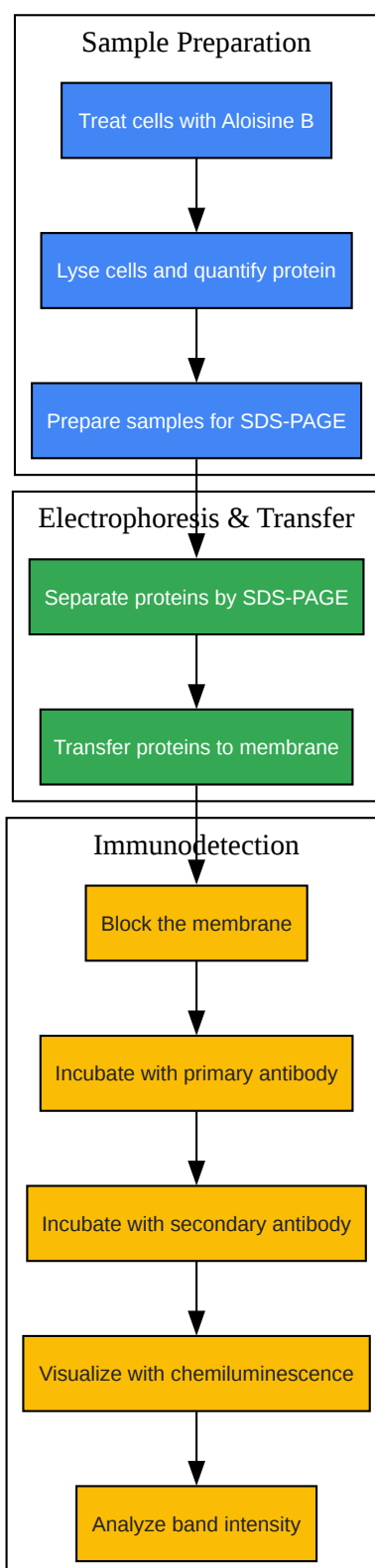
## Mechanism of Action

**Aloisine B** functions as an ATP-competitive inhibitor of specific kinases. It binds to the ATP-binding pocket of enzymes like CDK1, CDK2, CDK5, and GSK-3 $\beta$ . This binding is stabilized by hydrogen bonds with key amino acid residues in the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.<sup>[1]</sup> This action blocks the signaling pathways that are dependent on these kinases, leading to the observed cellular effects.

Below is a diagram illustrating the simplified signaling pathway affected by **Aloisine B**.







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## References

- 1. Aloisines, a new family of CDK/GSK-3 inhibitors. SAR study, crystal structure in complex with CDK2, enzyme selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AID 53191 - Inhibitory activity against cyclin-dependent kinase 1-cyclin B in starfish - PubChem [pubchem.ncbi.nlm.nih.gov]
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